molecular formula C6H8O7Pb B1584666 Lead citrate CAS No. 512-26-5

Lead citrate

Cat. No.: B1584666
CAS No.: 512-26-5
M. Wt: 399 g/mol
InChI Key: JNLCUVJKTXKKSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lead citrate is a heavy metal salt with the chemical formula (C₆H₅O₇)₂Pb₃. It is known for its ability to bind with proteins, causing them to denature. This compound is toxic and is commonly used in electron microscopy for staining protein samples .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lead citrate can be synthesized by reacting lead(II) acetate with citric acid in an aqueous solution. The reaction typically involves dissolving lead(II) acetate in water and then adding citric acid slowly while stirring. The mixture is then heated to promote the reaction, resulting in the formation of trilead dicitrate.

Industrial Production Methods: Industrial production of trilead dicitrate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The final product is often purified through recrystallization or other purification techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Lead citrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form lead(IV) compounds.

    Reduction: It can be reduced to lead(II) compounds.

    Substitution: this compound can undergo substitution reactions where the citrate ions are replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are used.

    Substitution: Ligands such as ethylenediaminetetraacetic acid (EDTA) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Lead(IV) oxide (PbO₂)

    Reduction: Lead(II) citrate

    Substitution: Lead complexes with other ligands

Scientific Research Applications

Lead citrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Lead(II) citrate: Similar in structure but contains lead in the +2 oxidation state.

    Lead(IV) citrate: Contains lead in the +4 oxidation state.

    Other metal citrates: Compounds such as iron(III) citrate, calcium citrate, and magnesium citrate share similar citrate ligands but differ in their metal ions.

Uniqueness of Trilead Dicitrate: Lead citrate is unique due to its specific binding properties and its ability to denature proteins. Its toxicity and heavy metal content also distinguish it from other citrate compounds, making it particularly useful in specialized applications such as electron microscopy .

Properties

CAS No.

512-26-5

Molecular Formula

C6H8O7Pb

Molecular Weight

399 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylate;lead(2+)

InChI

InChI=1S/C6H8O7.Pb/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);

InChI Key

JNLCUVJKTXKKSG-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Pb+2].[Pb+2].[Pb+2]

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Pb]

14450-60-3
512-26-5

Pictograms

Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lead citrate
Reactant of Route 2
Lead citrate
Reactant of Route 3
Lead citrate
Reactant of Route 4
Lead citrate
Reactant of Route 5
Lead citrate
Reactant of Route 6
Lead citrate
Customer
Q & A

Q1: What is the molecular formula and weight of lead citrate?

A1: this compound has a molecular formula of Pb3(C6H5O7)2 []. Its molecular weight is 985.76 g/mol [].

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have used several techniques to characterize this compound. For example, X-ray diffraction (XRD) analysis reveals information about its crystal structure [, , ]. Thermogravimetric analysis (TG) and differential scanning calorimetry (DSC) provide insights into its thermal decomposition behavior [].

Q3: What is the typical morphology of this compound crystals?

A3: The morphology of this compound crystals can vary depending on synthesis conditions. Studies report morphologies ranging from crystal flakes [] and columnar structures [, ] to sheets and rods [].

Q4: How does the dissolution of this compound in sodium citrate solution behave?

A5: The dissolution of this compound in sodium citrate solution is significantly influenced by temperature, sodium citrate concentration, and the presence of citric acid. Higher temperatures and increased sodium citrate concentrations enhance dissolution []. Interestingly, adding citric acid to the solution actually inhibits the dissolution of this compound [].

Q5: What is a prominent application of this compound in scientific research?

A6: this compound is widely utilized as an electron-opaque stain in electron microscopy []. It enhances the electron-scattering properties of biological materials, allowing for better visualization of cellular components like cytoplasmic membranes, ribosomes, glycogen, and nuclear material [].

Q6: How does this compound function as an electron microscopy stain?

A7: this compound, soluble in basic solutions, acts as a chelating agent with a strong affinity for lead ions []. When applied to biological samples, tissue binding sites, often organophosphates or other anionic species, sequester lead from the this compound solution, resulting in selective staining [].

Q7: Can this compound be used as a precursor in material synthesis?

A8: Yes, this compound serves as a key precursor in the green recycling of spent lead-acid battery paste []. It can be further processed to yield lead oxide powders [, ] and even hierarchical porous carbon monoliths and lead/carbon composites [].

Q8: What are the advantages of using this compound in lead-acid battery recycling?

A10: Utilizing this compound in lead-acid battery recycling offers a greener alternative to conventional high-temperature pyrometallurgical processes []. The latter generates significant environmental concerns due to the release of sulfur dioxide gas and lead particulates []. This compound synthesis, often carried out at room temperature, avoids these drawbacks and contributes to a more sustainable recycling process [, ].

Q9: How does the presence of hydrogen peroxide affect the this compound synthesis from lead waste?

A11: When the lead waste contains PbO, the addition of hydrogen peroxide to the citric acid solution enhances the formation of this compound. Optimal results are achieved with a PbO to hydrogen peroxide molar ratio ranging from 1:0.1 to 1:4, and a PbO to citric acid molar ratio ranging from 1:1 to 1:7 [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.